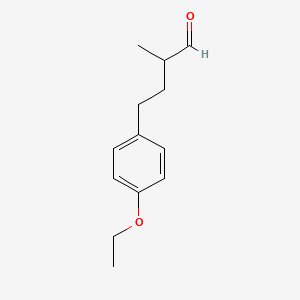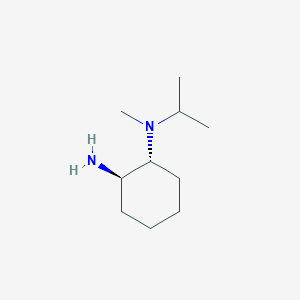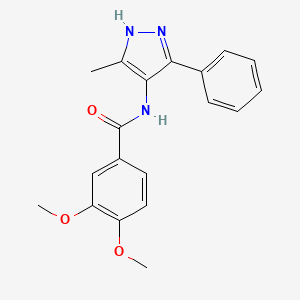![molecular formula C20H24O2 B12578772 4,4'-[(4-Methylcyclohexyl)methylene]diphenol CAS No. 586390-78-5](/img/structure/B12578772.png)
4,4'-[(4-Methylcyclohexyl)methylene]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(4-Methylcyclohexyl)methylene]diphenol is an organic compound with a complex structure that includes a cyclohexyl ring substituted with a methyl group and a methylene bridge connecting two phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol typically involves the reaction of 4-methylcyclohexanone with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to form the final product. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(4-Methylcyclohexyl)methylene]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-[(4-Methylcyclohexyl)methylene]diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): This compound has a similar methylene bridge but contains amine groups instead of phenolic groups.
4,4’-Methylenebis(cyclohexyl isocyanate): This compound also features a methylene bridge but has isocyanate groups.
Uniqueness
4,4’-[(4-Methylcyclohexyl)methylene]diphenol is unique due to its specific combination of a cyclohexyl ring with a methyl group and phenolic groups connected by a methylene bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
586390-78-5 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-[(4-hydroxyphenyl)-(4-methylcyclohexyl)methyl]phenol |
InChI |
InChI=1S/C20H24O2/c1-14-2-4-15(5-3-14)20(16-6-10-18(21)11-7-16)17-8-12-19(22)13-9-17/h6-15,20-22H,2-5H2,1H3 |
Clave InChI |
PMVKRAOXSZTUTI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)


![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)

![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)

![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
